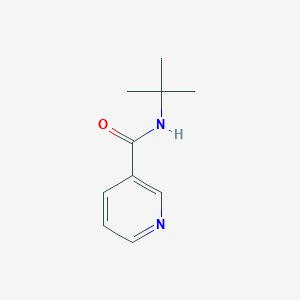
N-Tert-butylnicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Tert-butylnicotinamide can be achieved through the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields . The utility of Cu(OTf)2 as a catalyst for this reaction has been described in the literature .Molecular Structure Analysis
The molecular structure of N-Tert-butylnicotinamide is characterized by a total of 27 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 1 Pyridine .Applications De Recherche Scientifique
Pesticide Development
N-tert-butyl-N,N'-diacylhydrazines, which are structurally related to N-Tert-butylnicotinamide, have shown promising insecticidal activities. A study found that compounds with a 1,2,3-thiadiazole substructure, when combined with diacylhydrazines, exhibited effective insecticidal properties against Plutella xylostella L. and Culex pipiens pallens. This suggests a potential for developing novel pesticides utilizing these compounds (Wang et al., 2011).
Medicinal Chemistry and Drug Development
The tert-butyl group, often found in compounds like N-Tert-butylnicotinamide, is a common motif in medicinal chemistry. However, its use can result in increased lipophilicity and decreased metabolic stability. A study compared the physicochemical properties of drug analogues with various substituents, providing insights into how the tert-butyl group and its alternatives can influence the drug discovery process (Westphal et al., 2015).
Organic Synthesis
Tert-Butyl-N-chlorocyanamide, closely related to N-Tert-butylnicotinamide, was highlighted as a versatile reagent for chlorination and oxidation reactions in organic synthesis. Its reactivity, stability, and safety make it a valuable tool in the synthesis of a variety of organic compounds (Kumar & Kaushik, 2007).
Agriculture - Wheat Cultivation
In an agricultural context, a study demonstrated that n-butanol, a compound structurally similar to N-Tert-butylnicotinamide, significantly improved embryo production in wheat anther culture. This indicates a potential application in enhancing wheat cultivation through biotechnological methods (Soriano et al., 2008).
Chemical Research and Catalysis
N-tert-butanesulfinyl imines, structurally akin to N-Tert-butylnicotinamide, serve as versatile intermediates in the asymmetric synthesis of amines. They facilitate the addition of various nucleophiles and have been used in creating a wide range of enantioenriched amines, indicating their importance in chemical research and catalysis (Ellman et al., 2002).
Propriétés
IUPAC Name |
N-tert-butylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLIVFNPJKDBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394643 | |
| Record name | N-TERT-BUTYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butylnicotinamide | |
CAS RN |
15828-08-7 | |
| Record name | N-TERT-BUTYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



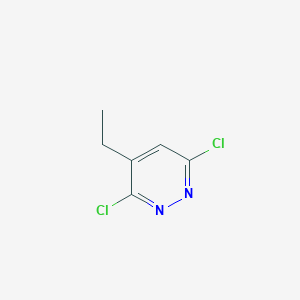
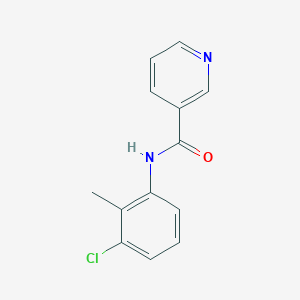
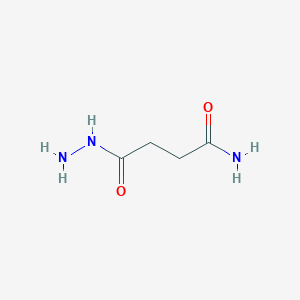
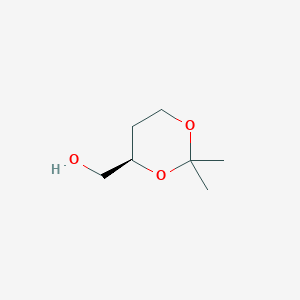
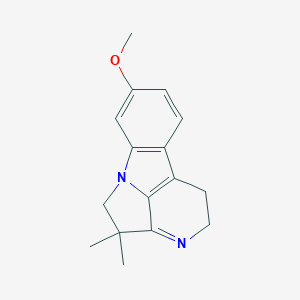
![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)

![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)
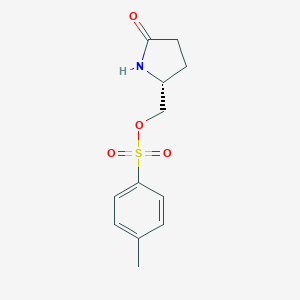
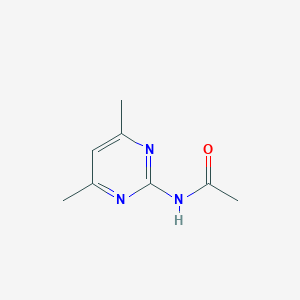
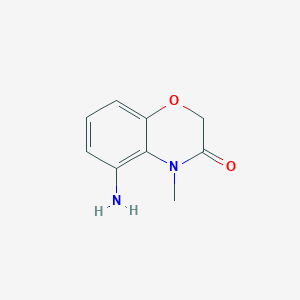
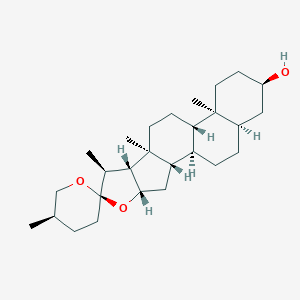
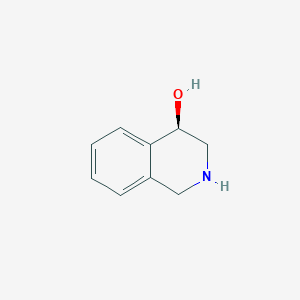
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)